Stemphyltoxin I
Description
Structure
3D Structure
Properties
CAS No. |
102694-30-4 |
|---|---|
Molecular Formula |
C20H14O7 |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
(9S,10R,11S,12R,14R)-5,9,10,17-tetrahydroxy-13-oxahexacyclo[9.8.1.12,6.012,14.016,20.010,21]henicosa-1(20),2(21),3,5,16,18-hexaene-7,15-dione |
InChI |
InChI=1S/C20H14O7/c21-8-4-2-7-6-1-3-9(22)14-12(6)16(18-19(27-18)17(14)25)20(26)11(24)5-10(23)13(8)15(7)20/h1-4,11,16,18-19,21-22,24,26H,5H2/t11-,16-,18+,19-,20-/m0/s1 |
InChI Key |
CWLFJXQTLUVHKQ-KLFMHZEUSA-N |
Isomeric SMILES |
C1[C@@H]([C@]2([C@@H]3[C@@H]4[C@@H](O4)C(=O)C5=C(C=CC(=C35)C6=C2C(=C(C=C6)O)C1=O)O)O)O |
Canonical SMILES |
C1C(C2(C3C4C(O4)C(=O)C5=C(C=CC(=C35)C6=C2C(=C(C=C6)O)C1=O)O)O)O |
Origin of Product |
United States |
Biosynthesis and Production of Stemphyltoxin I
Elucidation of Biosynthetic Pathways for Stemphyltoxin I and Related Perylenequinones
The structural similarity among perylenequinones, such as the altertoxins and stemphyltoxins, suggests a conserved biosynthetic origin. nih.gov The core of this pathway is rooted in the polyketide synthesis route, a common mechanism for producing a wide array of secondary metabolites in fungi. wikipedia.org
The backbone of this compound is assembled by Polyketide Synthase (PKS) systems. PKS enzymes are large, multifunctional proteins that catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a manner analogous to fatty acid synthesis. rasmusfrandsen.dkmdpi.com Fungal PKS systems are generally classified as Type I, which are large, modular enzymes containing multiple catalytic domains on a single polypeptide chain. nih.govnih.gov
The biosynthesis of aromatic polyketides, the class to which perylenequinones belong, is often carried out by a specific subset of Type I PKSs known as non-reducing PKSs. These enzymes construct the polyketide chain without performing the reduction, dehydration, and enoyl reduction steps that are typical in fatty acid synthesis. rasmusfrandsen.dk This results in a highly reactive poly-β-keto chain that can undergo spontaneous or enzyme-catalyzed cyclization and aromatization reactions to form the complex polycyclic structure of perylenequinones. nih.gov
While the specific PKS gene cluster for this compound has not been definitively isolated, the general model involves a minimal set of PKS domains. wikipedia.orgrasmusfrandsen.dk
Table 1: Core Domains of a Type I PKS and Their Functions
| Domain | Abbreviation | Function |
|---|---|---|
| Acyltransferase | AT | Selects the appropriate extender unit (e.g., malonyl-CoA) and loads it onto the ACP domain. |
| Acyl Carrier Protein | ACP | Covalently binds the growing polyketide chain via a phosphopantetheine arm, shuttling it between catalytic domains. mdpi.com |
| β-Ketosynthase | KS | Catalyzes the Claisen condensation reaction, which extends the polyketide chain by two carbons. nih.gov |
Precursor incorporation studies are a classical method to trace the biosynthetic origins of a natural product. These experiments involve feeding fungal cultures with isotopically labeled simple molecules and tracking their incorporation into the final complex structure.
For related Alternaria toxins, such as alternariol (B1665735) (AOH), feeding studies have confirmed that the molecule is synthesized through the head-to-tail condensation of acetate (B1210297) units via the polyketide pathway. nih.gov Given the polyketide nature of perylenequinones, the biosynthesis of this compound is similarly expected to derive from acetate precursors. The pathway would begin with the carboxylation of acetyl-CoA to form malonyl-CoA, the primary building block for the PKS assembly line. nih.govmdpi.com The resulting polyketide chain then undergoes a series of cyclizations and oxidative modifications to yield the final 4,9-dihydroxy-perylene-3,10-quinone core structure characteristic of this compound and its relatives. nih.gov
Genetic and Molecular Mechanisms Regulating this compound Production
The production of mycotoxins is a tightly regulated process at the genetic level. The genes responsible for the biosynthesis of a specific secondary metabolite are typically organized into a contiguous gene cluster. This cluster includes the core PKS gene, as well as genes encoding tailoring enzymes (e.g., oxidases, transferases) that modify the polyketide backbone, and transcription factors that regulate the expression of the entire cluster. spatial-computing.org
For other Alternaria toxins, specific biosynthetic genes have been identified. For instance, the ALT1 gene, encoding a Type I PKS, is responsible for AAL-toxin biosynthesis. nih.gov Similarly, gene clusters for AF-toxins (AFT genes) and ACT-toxins (ACTT genes) have been characterized. nih.govnih.gov
Regulation of these gene clusters is complex, involving both pathway-specific transcription factors and global regulators that respond to environmental cues. spatial-computing.orgnih.gov These regulatory networks ensure that the fungus produces toxins under conditions that are most advantageous, such as during host colonization or in response to stress. While the specific regulatory genes for this compound are still an area of active research, it is understood that their expression is controlled by a hierarchical network of signaling pathways that integrate information about nutrient availability, environmental stress, and developmental stage. nih.govfrontiersin.org
Biological Activities and Pathological Roles of Stemphyltoxin I
Phytotoxic Mechanisms and Plant-Pathogen Interactions
The phytotoxicity of Stemphyltoxin I is a key component of the fungus's arsenal, enabling it to damage host tissues and facilitate infection. The mechanisms underlying its toxicity involve the induction of visible disease symptoms, its function as a virulence factor, and its impact on specific cellular and subcellular targets within the plant.
The application of this compound to susceptible plant tissue leads to the development of characteristic disease symptoms, primarily necrosis, which is the death of plant cells and tissues. This manifests visually as lesions or spots on the affected plant organs. Fungal phytotoxins are well-established inducers of various disease symptoms, including leaf spots, chlorosis (yellowing), and necrosis, which are critical to the pathogen's ability to colonize the host nih.gov.
Research has specifically demonstrated the capability of this compound to cause these pathological effects. In controlled studies, this compound, which is produced by the fungus Stemphylium botryosum, has been shown to produce necrotic lesions on tomato plants cdnsciencepub.comscholaris.ca. This direct evidence confirms its role as a pathogenic determinant responsible for the visible damage observed during an infection. The formation of these necrotic areas disrupts the integrity of the plant tissue, providing the invading fungus with access to nutrients and a favorable environment for proliferation nih.gov.
| Plant Species | Observed Symptom | Reference |
|---|---|---|
| Tomato (Solanum lycopersicum) | Lesion Formation | cdnsciencepub.comscholaris.ca |
| Barley (Hordeum vulgare) | No Lesions Observed | cdnsciencepub.comscholaris.ca |
Fungal phytotoxins are broadly categorized into two groups based on their range of activity: host-selective toxins (HSTs) and non-host-selective toxins (NHSTs) nih.govresearchgate.net. Host-selective toxins are effective only on the host plants of the fungus that produces them and are often primary determinants of pathogenicity. In contrast, non-host-selective toxins can cause damage to a wide range of plant species, not limited to the host range of the producing pathogen nih.govresearchgate.net.
This compound is considered a non-host-selective toxin. NHSTs typically act as virulence factors, which are molecules that contribute to the severity of the disease but are not strictly required for the fungus to be pathogenic nih.gov. They intensify the symptoms and aid in the colonization of the host tissue nih.gov. The activity of this compound is consistent with this role. However, its activity profile shows some degree of specificity, as demonstrated by its ability to produce lesions on tomato but not on barley cdnsciencepub.comscholaris.ca. This indicates that while it is not strictly host-specific, plant species possess varying levels of susceptibility to its effects.
The phytotoxic effects of this compound originate from its interaction with specific components at the cellular and subcellular levels. While direct studies on this compound are limited, research on toxins from the same and related fungal genera provides significant insight into its likely mechanisms of action.
A primary target for many fungal toxins is the plant cell's plasma membrane. The integrity of this membrane is vital for maintaining cellular homeostasis, regulating the passage of ions and molecules, and generating electrochemical gradients. Research on other toxins produced by Stemphylium species has shown that they can alter the plasma membrane, leading to a loss of electrolytes from the cell cdnsciencepub.comscholaris.ca.
For instance, tenuazonic acid, a toxin produced by Stemphylium loti, has been found to inhibit the plant plasma membrane H+-ATPase nih.govnih.gov. This enzyme is crucial for establishing the proton gradient that drives nutrient transport and maintains membrane potential. Inhibition of the H+-ATPase leads to membrane depolarization and, ultimately, cell death and necrosis nih.govnih.gov. Similarly, the SS-toxin from Stemphylium solani is also believed to target the H+-ATPase and the redox system within the plasma membrane cdnsciencepub.com. These findings suggest that a likely mechanism for this compound is the disruption of plasma membrane function, leading to a cascade of events that culminates in cell death.
Photosynthesis, the process by which plants convert light energy into chemical energy, is a common target for phytotoxins. Chloroplasts, the site of photosynthesis, can be directly affected by toxins that disrupt the electron transport chain nih.gov. This disruption not only halts energy production but can also lead to the generation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals nih.govmdpi.comnih.govnih.gov.
The accumulation of ROS results in oxidative stress, a condition that causes widespread damage to cellular components, including lipids, proteins, and nucleic acids nih.govmdpi.com. This damage to the photosynthetic apparatus and other cellular machinery contributes significantly to the development of necrotic lesions nih.gov. For example, the TeA toxin from Alternaria alternata targets photosystem II, leading to the generation of singlet oxygen in the chloroplast, which in turn facilitates cell death and disease development nih.gov. While the specific effects of this compound on photosynthesis have not been detailed, this represents a plausible mechanism of action given its ability to induce necrosis.
| Toxin | Fungal Origin | Proposed Cellular Target | Observed Effect | Reference |
|---|---|---|---|---|
| Tenuazonic Acid | Stemphylium loti | Plasma Membrane H+-ATPase | Membrane depolarization, Necrosis | nih.govnih.gov |
| SS-toxin | Stemphylium solani | Plasma Membrane H+-ATPase and Redox System | Inhibition of root and shoot growth | cdnsciencepub.comcdnsciencepub.com |
Cellular and Subcellular Targets in Plant Systems
Broader Biological Activities in Experimental Contexts
While the primary pathological significance of this compound lies in its role in plant diseases, its broader biological activities have been a subject of scientific inquiry. These investigations, conducted in various experimental settings, have revealed a spectrum of effects on different organisms, contributing to a more comprehensive understanding of this fungal metabolite.
Antimicrobial and Antifungal Effects against Various Microorganisms
Information regarding the specific antimicrobial and antifungal activities of this compound is limited in the currently available scientific literature. However, studies on closely related compounds, such as Stemphyltoxin III, have provided some insights into the potential antimicrobial properties of this class of toxins.
Research has shown that Stemphyltoxin III exhibits in vitro antibacterial activity against several bacterial species, including Bacillus subtilis, Bacillus cereus, and Escherichia coli researchgate.net. This suggests that stemphyltoxins may possess a capacity to inhibit the growth of certain bacteria. The mechanisms underlying this antibacterial action are not yet fully elucidated but may involve the disruption of essential cellular processes in susceptible bacteria.
The antifungal activity of this compound against a range of fungal species has not been extensively documented. Further research is needed to determine its spectrum of activity and potential efficacy against fungal pathogens.
Table 1: Reported Antibacterial Activity of Stemphyltoxin III
| Bacterial Species | Activity |
| Bacillus subtilis | Active |
| Bacillus cereus | Active |
| Escherichia coli | Active |
Cytotoxic Effects in Non-Mammalian Eukaryotic Cell Lines
Studies on other mycotoxins have demonstrated a range of cytotoxic responses in different cell lines, including impacts on mitochondrial activity, lysosomal integrity, and plasma membrane integrity frontiersin.org. For instance, certain toxins have shown cytotoxic effects on fish cell lines frontiersin.org. The potential for this compound to induce similar effects in non-mammalian eukaryotic cells remains an area for future research.
Assessment of Mutagenic Potential in Prokaryotic Test Systems (e.g., Salmonella typhimurium Ames Assay for Stemphyltoxin III)
The mutagenic potential of Stemphyltoxin III, a structurally related perylenequinone, has been evaluated using the Salmonella typhimurium Ames assay, a widely used method for detecting chemical mutagens researchgate.netrug.nlnih.gov. This assay utilizes specific strains of Salmonella typhimurium that are histidine-dependent, meaning they cannot produce their own histidine and will only grow in a histidine-supplemented medium. A mutagenic substance can cause a reverse mutation, allowing the bacteria to synthesize their own histidine and form colonies on a histidine-free medium.
In these studies, Stemphyltoxin III was tested for its ability to induce reverse mutations in several strains of S. typhimurium, both with and without metabolic activation (S-9 mix), which simulates the metabolic processes in the liver. The results indicated that Stemphyltoxin III exhibited a positive mutagenic response in strains TA98 and TA1537 , both with and without the S-9 metabolic activation researchgate.netrug.nlnih.gov. These strains are specifically designed to detect frameshift mutagens.
Furthermore, a marginal mutagenic response was observed in strain TA100 , which is used to detect base-pair substitution mutagens researchgate.netrug.nlnih.gov. These findings suggest that Stemphyltoxin III has the potential to cause genetic mutations in prokaryotic systems.
Table 2: Mutagenicity of Stemphyltoxin III in the Salmonella typhimurium Ames Assay
| Tester Strain | Type of Mutation Detected | Response to Stemphyltoxin III (with and without S-9 activation) |
| TA98 | Frameshift | Positive researchgate.netrug.nlnih.gov |
| TA1537 | Frameshift | Positive researchgate.netrug.nlnih.gov |
| TA100 | Base-pair substitution | Marginal researchgate.netrug.nlnih.gov |
Ecological Significance of this compound in Fungal Communities
The production of secondary metabolites, including toxins like this compound, plays a crucial role in the ecological interactions of fungi within their natural environments. These compounds can act as competitive tools, influencing the structure and dynamics of microbial communities in the soil and on plant surfaces.
Perylenequinones, the class of compounds to which Stemphyltoxins belong, are known to be photoactivated toxins researchgate.net. When exposed to light, these molecules can generate reactive oxygen species, which are highly damaging to cellular components. This property suggests that Stemphyltoxins could function as potent competitive agents, allowing the producing fungus to inhibit the growth of other microorganisms in its vicinity, particularly in light-exposed habitats such as the phyllosphere (the surface of leaves).
The ecological role of mycotoxins in the soil is complex, involving interactions with a diverse array of organisms researchgate.net. Fungal secondary metabolites can mediate antagonistic interactions, giving the producing organism a competitive advantage for resources researchgate.net. By producing toxins, a fungus can create a zone of inhibition around itself, preventing other fungi and bacteria from encroaching on its territory and accessing limited nutrients. This chemical warfare is a key factor in shaping the composition of soil microbial communities.
While the specific role of this compound in these ecological interactions has not been extensively detailed, its nature as a perylenequinone toxin strongly suggests its involvement in fungal competition and pathogenesis researchgate.net. The ability to produce such a compound likely contributes to the fitness and survival of Stemphylium species in complex microbial ecosystems.
Mechanistic Investigations of Stemphyltoxin I Action
Identification of Specific Molecular Targets and Affected Cellular Signaling Pathways
While direct studies on Stemphyltoxin I are limited, research on the structurally analogous perylenequinone, Altertoxin I (ATX-I), and its precursor, Altertoxin II (ATX-II), provides significant insights into the likely molecular interactions and affected pathways. A primary molecular target for these compounds is the Aryl Hydrocarbon Receptor (AhR). AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, particularly cytochrome P450 (CYP) enzymes like CYP1A1, 1A2, and 1B1 mdpi.com.
Studies have demonstrated that both ATX-I and ATX-II can activate the AhR signaling pathway, leading to a dose-dependent increase in CYP1 activity mdpi.com. Upon entering the cell and binding to AhR, the toxin-receptor complex translocates to the nucleus. Here, it dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) and binds to xenobiotic responsive elements (XREs) in the DNA, initiating the transcription of target genes mdpi.com. Research on MCF-7 breast cancer cells showed that ATX-I and ATX-II are major contributors to the induction of CYP1 enzymes and can act synergistically mdpi.com.
In addition to the AhR pathway, perylenequinones can modulate other critical cellular signaling pathways. For instance, ATX-II has been shown to induce the nuclear translocation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) acs.org. The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. Furthermore, these toxins can influence inflammatory pathways, as evidenced by the altered distribution of the NF-κB p65 protein, a key regulator of inflammatory responses, upon exposure to AOH and ATX-II acs.org.
| Signaling Pathway | Key Molecular Target | Observed Effect | Associated Toxin(s) |
|---|---|---|---|
| Aryl Hydrocarbon Receptor (AhR) Pathway | AhR, ARNT | Activation, nuclear translocation, induction of CYP1 enzymes | Altertoxin I, Altertoxin II |
| Nrf2-ARE Pathway | Nrf2 | Activation, nuclear translocation | Altertoxin II |
| NF-κB Pathway | NF-κB p65 | Altered protein distribution, modulation of inflammatory response | Altertoxin II |
Role of Epoxide Reduction in the Metabolism and Activity of Perylenequinones (e.g., conversion of Altertoxin II to Altertoxin I and Stemphyltoxin III to Alteichin (B1214578) in biological models)
A significant metabolic pathway for epoxide-containing perylenequinones in mammalian cells is the reduction of the epoxide group to an alcohol. This biotransformation represents a form of detoxification, as it converts highly reactive and genotoxic molecules into less potent forms.
This metabolic conversion has been clearly demonstrated in several studies. In human colon Caco-2 cells, the epoxide moiety of Altertoxin II (ATX II) is reduced to form Altertoxin I (ATX I). Similarly, Stemphyltoxin III (STTX III), which also contains an epoxide group, is metabolized to Alteichin through the same reductive pathway. This epoxide reduction is not limited to Caco-2 cells and has been observed in other mammalian cell lines as well.
The molecular mechanism for this reduction is thought to involve dithiols, such as those found in cellular proteins, which can facilitate the chemical reduction of the epoxide to an alcohol. This metabolic process appears to attenuate, though not completely eliminate, the genotoxicity of the parent compound.
Comparative Analysis of Mechanistic Pathways with Structurally Related Perylenequinones and Stemphylium Toxins
The mechanism of action of this compound is best understood through comparison with other perylenequinones, where the presence or absence of an epoxide group is a key structural and functional determinant.
Comparison with Related Perylenequinones: The primary difference in the mechanistic pathways of perylenequinones lies in the reactivity endowed by the epoxide group.
Epoxide-containing Perylenequinones (e.g., Stemphyltoxin III, Altertoxin II): These compounds are potent mutagens. Their mechanism is characterized by the formation of covalent DNA adducts via their reactive epoxide ring, leading to significant and persistent DNA damage nih.govscispace.com. This direct interaction is the principal driver of their high genotoxicity.
Non-epoxide Perylenequinones (e.g., this compound, Altertoxin I, Alteichin): These compounds are the metabolic products of epoxide reduction. Lacking the reactive epoxide, their mutagenic potential is substantially lower. Their toxicity may be related to their ability to intercalate into DNA or inhibit enzymes like topoisomerase II, but these effects are less pronounced than the adduct formation by their epoxide precursors nih.govscispace.com. All these perylenequinones, however, share the ability to act as photosensitizers, generating reactive oxygen species (ROS) upon exposure to light, which can cause oxidative damage to cellular components like lipids and proteins oup.com.
Comparison with other Stemphylium Toxins: The genus Stemphylium produces a variety of other toxins with different chemical structures and mechanisms of action.
Stemphol: This phytotoxin is associated with the pathogenicity of S. botryosum on rape nih.gov. Its specific molecular target and mechanism are not as well-defined as those of the perylenequinones.
Host-Specific Toxins (HSTs) from S. vesicarium (e.g., SV-toxins): These toxins are critical for the fungus's ability to cause disease on specific host plants, like European pear nih.govtandfonline.com. Their mechanism involves inducing programmed cell death in susceptible host cells, but they show little to no mammalian toxicity tandfonline.comcdnsciencepub.com.
Macrosporin: Produced by Stemphylium lycopersici, this toxin is considered non-host selective and contributes to leaf necrosis researchgate.net.
Unlike the broad mutagenic activity of perylenequinones, these other Stemphylium toxins often have more specific targets related to plant pathogenesis, and their mechanisms are not primarily based on direct DNA damage in mammalian cells.
| Compound/Class | Primary Mechanism of Action | Key Molecular Feature | Relative Genotoxicity |
|---|---|---|---|
| This compound / Altertoxin I | AhR activation, potential DNA intercalation, photosensitization | Perylenequinone core | Low to Moderate |
| Stemphyltoxin III / Altertoxin II | DNA adduct formation, AhR activation, photosensitization | Epoxide group on perylenequinone core | High |
| Other Stemphylium Toxins (e.g., Stemphol, SV-toxins) | Host-specific phytotoxicity, induction of programmed cell death in plants | Varied (non-perylenequinone) | Low to negligible (in mammals) |
Structure Activity Relationships Sar of Stemphyltoxin I and Its Analogs
Elucidation of Key Structural Features Essential for Biological Activity
Stemphyltoxins belong to the perylene (B46583) quinone class of mycotoxins, characterized by a complex polycyclic aromatic core. nih.gov The biological activity of Stemphyltoxin I is largely dictated by this fundamental framework and the specific functional groups attached to it. The planar nature of the perylene quinone system is a critical aspect, influencing how the molecule interacts with biological targets. researchgate.net
Key structural features that are considered essential for the biological activity of this compound and related perylene quinones include:
The Perylene Quinone Core: This rigid, planar system is the foundational element responsible for the molecule's ability to intercalate with DNA and interact with various cellular components. researchgate.net
Hydroxyl and Carbonyl Groups: The arrangement and number of hydroxyl (-OH) and carbonyl (C=O) groups on the aromatic rings significantly influence the molecule's reactivity and its capacity to form hydrogen bonds, which is crucial for binding to biological macromolecules.
Side Chain Modifications: The nature and stereochemistry of the side chains attached to the core structure can dramatically impact biological activity.
Comparative SAR Studies Across this compound, Stemphyltoxin II, Stemphyltoxin III, and Stemphyltoxin IV
Comparative studies of this compound and its analogs reveal how subtle structural differences can lead to significant variations in their biological effects.
| Compound | Key Structural Difference from this compound | Impact on Bioactivity |
| Stemphyltoxin II | Presence of an additional hydroxyl group. | Altered phytotoxicity and cytotoxicity profiles. |
| Stemphyltoxin III | Possesses an epoxide functionality. | Often exhibits comparable or sometimes more potent mutagenic activity than other analogs. dntb.gov.ua Biotransformation studies have shown that Stemphyltoxin III can be reduced to alteichin (B1214578) in human colon cells. nih.gov |
| Stemphyltoxin IV | Differs in the side-chain structure. | Variations in phytotoxicity and other biological activities have been noted. apsnet.org |
Stemphyltoxin III, for instance, shares the perylene quinone structure but is distinguished by an epoxide group, a feature also found in the related compound altertoxin II. nih.gov This epoxide moiety is a significant contributor to the biological activity of these molecules. ugm.ac.id The structural similarities and differences among these toxins underscore the importance of specific functional groups in dictating their toxicological properties.
Impact of Specific Chemical Moiety Modifications on Phytotoxicity and Other Bioactivities
The modification of specific chemical moieties on the this compound scaffold has a profound effect on its biological activities, including phytotoxicity. The principle that minor structural changes can cause significant shifts in bioactivity is a cornerstone of SAR studies. oncodesign-services.com
For example, the reduction of a carbonyl group to a hydroxyl group, or the addition or removal of a hydroxyl group, can alter the molecule's polarity and its ability to interact with target sites in a plant cell. The presence and position of phenolic hydroxyl groups are known to be important for the phytotoxic effects of quinone compounds. apsnet.org
Rational Design and Synthesis of this compound Analogs for SAR Probing
To systematically investigate structure-activity relationships, researchers engage in the rational design and synthesis of analogs of this compound. numberanalytics.com This process involves creating a series of structurally related compounds where specific parts of the molecule are methodically altered. oncodesign-services.com By testing the biological activity of each analog, scientists can deduce which structural features are critical for a particular effect. nih.gov
This approach allows for a more controlled exploration of the chemical space around the this compound scaffold. For instance, analogs with modified side chains, different patterns of hydroxylation, or altered stereochemistry can be synthesized and evaluated. theraindx.comresearchgate.net The resulting data helps to build a comprehensive SAR model, which can predict the activity of other, yet-to-be-synthesized, analogs and can be instrumental in understanding the molecular mechanisms of toxicity. nih.govugent.be
Advanced Methodologies for Stemphyltoxin I Research
Chromatographic and Spectrometric Techniques for Isolation, Detection, and Quantification in Complex Biological Matrices (e.g., LC-MS/MS applications)
The accurate study of Stemphyltoxin I, a perylenequinone mycotoxin produced by fungi of the Stemphylium genus, relies on sophisticated analytical methods for its isolation, detection, and quantification within complex biological and environmental samples. mdpi.com High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has become the predominant technique for analyzing mycotoxins due to its high sensitivity, specificity, and efficiency. researchgate.netresearchgate.net This is particularly crucial for this compound and related compounds, which may be present at trace levels in matrices such as agricultural commodities, plant tissues, and fungal cultures.
The general workflow for analyzing this compound involves an initial extraction from the sample matrix, often using organic solvents like ethyl acetate (B1210297) or acetonitrile/water mixtures, followed by a clean-up step to remove interfering compounds. researchgate.netuoguelph.canih.gov While traditional clean-up methods exist, modern approaches often favor a "dilute-and-shoot" methodology, where the extract is simply diluted before direct injection into the LC-MS/MS system. chromatographyonline.com This approach, validated for numerous mycotoxins, enhances throughput and reduces sample preparation time. chromatographyonline.com
For detection, tandem mass spectrometry is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions unique to the target analyte. researchgate.net Electrospray ionization (ESI) is commonly used as the ionization source, capable of operating in both positive and negative modes to capture a wide range of mycotoxins. mdpi.com The use of stable isotope-labeled internal standards, where available, can further improve quantitative accuracy by compensating for matrix effects—a common challenge in LC-MS/MS analysis where components of the sample matrix can suppress or enhance the analyte's signal. nih.govnih.gov
Table 1: Key Parameters in LC-MS/MS Methodologies for Perylenequinone Mycotoxin Analysis
| Parameter | Technique/Method | Description | Relevance to this compound Analysis |
|---|---|---|---|
| Extraction | Liquid-Solid Extraction | Use of solvents like acetonitrile/water or ethyl acetate to isolate toxins from solid samples (e.g., grain, plant tissue). researchgate.netuoguelph.ca | Efficiently removes this compound from complex plant or fungal matrices. |
| Sample Preparation | "Dilute-and-Shoot" | A high-throughput approach involving simple dilution of the crude extract before analysis, minimizing sample handling. chromatographyonline.com | Increases speed and efficiency for screening large numbers of samples for this compound. |
| Chromatography | UHPLC/HPLC | Separates the analyte from other compounds in the extract based on its physicochemical properties before it enters the mass spectrometer. mdpi.com | Crucial for resolving this compound from isomeric or structurally similar compounds. |
| Ionization | Electrospray Ionization (ESI) | A soft ionization technique that generates charged analyte molecules in the gas phase with minimal fragmentation, suitable for a wide range of mycotoxins. mdpi.com | Effectively ionizes perylenequinone structures like this compound for mass spectrometric detection. |
| Mass Analysis | Tandem Mass Spectrometry (MS/MS) | Provides high selectivity and sensitivity by isolating a precursor ion (specific to the analyte) and detecting its characteristic fragment ions. nih.gov | Allows for unambiguous identification and precise quantification of this compound, even at low concentrations. |
| Quantification | Stable Isotope Dilution Assay (SIDA) / Matrix-Matched Calibration | SIDA uses labeled internal standards to correct for matrix effects and variations in instrument response. nih.gov Matrix-matched calibration is an alternative to compensate for signal suppression or enhancement. frontiersin.org | Ensures accurate and reliable measurement of this compound concentrations in diverse and complex samples. |
In vitro and in planta Bioassay Development for High-Throughput Screening of this compound Activity
Evaluating the biological activity of this compound is essential for understanding its role as a phytotoxin. The development of both in vitro and in planta bioassays, particularly those adapted for high-throughput screening (HTS), accelerates this research. bmglabtech.com HTS platforms utilize automation, miniaturization, and rapid detection to test a large number of samples or conditions efficiently. bmglabtech.comwikipedia.org
In planta bioassays provide insights into the toxin's effects within a whole-plant context. A common and effective method is the leaf necrosis assay, where purified toxin is applied to wounded or unwounded leaves of a target plant. uoguelph.caapsnet.org The development and size of necrotic lesions can be quantified to determine phytotoxic activity. apsnet.org This method has been used to guide the purification of toxins from Stemphylium species and to compare the susceptibility of different plant cultivars. apsnet.orgapsnet.org Other in planta assays measure physiological responses such as the inhibition of root growth, shoot elongation, or seed germination. uoguelph.camdpi.com
In vitro assays offer a more controlled environment to study specific cellular mechanisms. For phytotoxins, these can include assays that measure effects on plant protoplasts or suspension cell cultures. nih.gov For instance, a screening method using Arabidopsis thaliana suspension cells has been developed to quantitatively measure hypersensitive cell death, a form of programmed cell death (PCD) often triggered by toxins. nih.gov Such systems can be adapted for HTS by using microplates and automated readers to measure cell viability, often with fluorescent dyes. frontiersin.org These assays are invaluable for screening chemical libraries to find compounds that might inhibit or potentiate the toxin's effects.
Table 2: Bioassays for Screening this compound Activity
| Assay Type | Method | Endpoint Measured | Application |
|---|---|---|---|
| In planta | Leaf Necrosis Assay | Size and severity of necrotic lesions on detached or attached leaves. apsnet.org | Assessing phytotoxicity, comparing host susceptibility, bioassay-guided fractionation. |
| In planta | Root Growth Inhibition | Reduction in primary root length of seedlings exposed to the toxin. uoguelph.ca | Quantifying dose-dependent inhibition of plant development. |
| In vitro | Mitotic Activity Assay | Changes in the mitotic index and frequency of cell cycle phases in root tip cells. apsnet.org | Investigating the toxin's effect on cell division and proliferation. |
| In vitro | Plant Suspension Cell Viability | Quantification of cell death in liquid cultures using dyes (e.g., Evans Blue) or fluorescence markers. nih.gov | High-throughput screening for toxin activity and identification of potential inhibitors/potentiators. |
Molecular and Genetic Tools for Investigating Biosynthetic Gene Clusters and Enzyme Functions
This compound, as a polyketide, is synthesized by a series of enzymes encoded by genes organized in a biosynthetic gene cluster (BGC). scienceopen.comwikipedia.org The advent of fungal genomics and molecular biology has provided powerful tools to identify and characterize these BGCs. nih.govusda.gov
The core of a polyketide BGC is typically a large, multidomain enzyme called a polyketide synthase (PKS). wikipedia.orgnih.gov Researchers use bioinformatic tools to mine fungal genomes for sequences homologous to known PKS genes. reviberoammicol.commdpi.com Degenerate primers designed to target conserved domains within PKS genes, such as the ketosynthase (KS) and acyltransferase (AT) domains, can be used in PCR-based approaches to amplify and identify putative PKS gene fragments from fungal DNA. mdpi.com Once a candidate BGC is identified, its role in this compound production can be confirmed through targeted gene inactivation or knockout experiments. nih.gov This involves creating a mutant fungal strain where a key gene in the cluster (e.g., the PKS gene) is deleted or disrupted. The resulting mutant is then analyzed chemically (e.g., via LC-MS) to confirm that it no longer produces the toxin. nih.gov
Further investigation into the function of individual enzymes within the cluster, such as tailoring enzymes like oxidases, reductases, and methyltransferases, can be achieved through similar gene-editing techniques, including the highly efficient CRISPR/Cas9 system. nih.govreviberoammicol.com These "tailoring" enzymes are responsible for modifying the initial polyketide backbone to create the final, complex structure of this compound. nih.gov Heterologous expression, where the entire BGC is transferred and expressed in a different, more genetically tractable fungal host, is another powerful strategy to characterize the BGC and its final product, especially for BGCs that are "silent" under standard laboratory conditions. mdpi.comfrontiersin.org
Advanced Microscopy and Imaging Techniques for Subcellular Localization of Toxin Effects
Understanding the precise mechanism of this compound phytotoxicity requires visualizing its effects at the subcellular level. Advanced microscopy and imaging techniques allow researchers to observe the structural and dynamic changes within plant cells upon exposure to the toxin.
Electron microscopy (EM), including both transmission (TEM) and scanning (SEM) electron microscopy, provides ultra-high-resolution images of cellular architecture. Studies on phytotoxins from Stemphylium species have used TEM to reveal damage to critical organelles. apsnet.org For example, upon toxin treatment, susceptible plant leaf cells have shown detrimental effects on the plasma membrane, nuclear membranes, mitochondria, and chloroplasts. apsnet.org
Fluorescence microscopy offers a suite of techniques to visualize specific molecules and processes in living cells. mdpi.comnumberanalytics.com By using fluorescent dyes or genetically encoded fluorescent protein tags, researchers can track the localization of the toxin itself (if it is fluorescent or can be labeled) or observe its impact on specific cellular components. For example, specific dyes can be used to assess membrane integrity, mitochondrial potential, or the presence of reactive oxygen species (ROS), which are often induced by toxins and lead to oxidative stress. researchgate.netd-nb.info Techniques like confocal microscopy provide high-resolution, 3D optical sections of cells, eliminating out-of-focus light and allowing for clear visualization of organelle morphology. mdpi.com
More advanced fluorescence techniques like Förster Resonance Energy Transfer (FRET) can detect molecular interactions, while Fluorescence Recovery After Photobleaching (FRAP) can measure the mobility of molecules within a specific cellular compartment, providing dynamic information on how the toxin disrupts cellular function. mdpi.commdpi.com Furthermore, mass spectrometry imaging (MSI) is an emerging technique that can map the spatial distribution of mycotoxins and other metabolites directly within plant tissues, potentially revealing where this compound accumulates to exert its toxic effects. frontiersin.org
Ecological and Agricultural Research Implications
Stemphyltoxin I's Contribution to Fungal Pathogenesis and Plant Disease Epidemiology
This compound has been identified as a phytotoxic secondary metabolite produced by fungi of the genus Stemphylium, particularly strains of Stemphylium botryosum and its specialized form Stemphylium botryosum f. sp. lycopersici, the causal agent of gray leaf spot in tomato (Solanum lycopersicum). cdnsciencepub.comcdnsciencepub.cominra.fr The compound, also referred to in early literature as Stemphyloxin I, is recognized as a virulence factor that contributes to the pathogen's ability to cause disease. cdnsciencepub.com
Research has demonstrated that this compound induces necrotic lesions on tomato leaves, a key symptom of gray leaf spot disease. cdnsciencepub.com This phytotoxicity is believed to facilitate the pathogen's colonization of host tissue. jabonline.ingau.edu.bd Interestingly, early studies noted a degree of host selectivity, as the toxin produced lesions on tomato but not on barley, suggesting a specific interaction with host plant factors. cdnsciencepub.com
From a chemical perspective, this compound is part of a group of related compounds (Stemphyltoxins I-IV) that possess an epoxide ring, a structural feature often associated with phytotoxicity. scholaris.cacdnsciencepub.com It has also been characterized as a trans-decalin derivative that acts as a ferric ion chelate. cdnsciencepub.com This iron-chelating ability may represent a component of its mode of action, potentially by depriving the plant cell of essential iron ions or by catalyzing the formation of damaging reactive oxygen species.
Table 1: Fungi Producing this compound and Related Compounds
| Fungal Species | Toxin(s) Produced | Associated Disease |
|---|---|---|
| Stemphylium botryosum | Stemphyltoxins I-IV, Stemphylin, Stemphol | Stemphylium blight in lentils, Gray leaf spot in lettuce |
| Stemphylium lycopersici | Stemphylin, Macrosporin, Nep1-like Proteins | Gray leaf spot in tomato |
| Stemphylium solani | SS-toxin | Leaf blight in garlic, Gray leaf spot in tomato |
Inter-species Interactions and Microbial Ecology Influenced by this compound Production
There is a significant lack of information in the available scientific literature regarding the specific role of this compound in mediating inter-species interactions and influencing microbial ecology. While the production of secondary metabolites by fungi is a key mechanism for competing with other microorganisms in their environment, research documenting this role for this compound is absent in the search findings. jelsciences.com
Studies on the genus Stemphylium have shown that other metabolites it produces, such as stemphol, possess broad antimicrobial activity against other fungi, yeasts, and bacteria. cdnsciencepub.comcdnsciencepub.com This suggests that Stemphylium species engage in chemical warfare to secure their ecological niche. However, whether this compound shares these antimicrobial properties or has other, more subtle effects on the surrounding microbiome—such as influencing quorum sensing or biofilm formation—has not been investigated. Its ecological role appears to have been characterized primarily in the context of plant-pathogen interactions rather than microbe-microbe interactions.
Future Research Directions and Unanswered Questions
Complete Elucidation of Stemphyltoxin I Biosynthetic Pathways and Regulatory Networks
A fundamental gap in our understanding of this compound lies in its formation by the producing fungi. The biosynthetic pathway, the series of enzymatic reactions that create the compound, has not been fully elucidated. While it is grouped with other perylene (B46583) quinone derivatives like altertoxins and stemphyltoxin III, suggesting a common metabolic origin, the specific genes and enzymes responsible for the synthesis of this compound are unknown. frontiersin.orgnih.govmdpi.com
Future research should focus on identifying the polyketide synthase (PKS) genes and subsequent tailoring enzymes that construct the this compound molecule. Modern techniques such as genome mining, transcriptomics, and heterologous expression of candidate genes in model organisms could be employed to uncover these details. frontiersin.orgnih.govnih.govfraunhofer.de
Furthermore, the regulatory networks that control the production of this compound are also a mystery. Gene regulatory networks (GRNs) in fungi are complex systems that respond to various internal and external cues to govern the expression of secondary metabolite gene clusters. wikipedia.orgbiorxiv.orgnih.govnih.gov Understanding how these networks are wired in Stemphylium and Alternaria species to control this compound production is crucial. This includes identifying key transcription factors and signaling pathways that respond to environmental triggers to either activate or repress the biosynthetic genes.
Comprehensive Identification of Specific Molecular Targets and Associated Signaling Cascades in Host Organisms
The toxicological profile of this compound is poorly defined. While related perylene quinones like Altertoxin II have been shown to be genotoxic, the specific molecular targets within a host cell that this compound interacts with have not been identified. researchgate.net It is unknown whether this compound, like some of its chemical relatives, can intercalate with DNA, generate reactive oxygen species, or inhibit critical cellular enzymes.
A significant area for future investigation is the identification of the direct binding partners of this compound in mammalian, plant, and microbial cells. Techniques such as affinity purification-mass spectrometry could be used to pull down interacting proteins. Once targets are identified, the downstream signaling cascades that are perturbed by this interaction need to be mapped out. biorxiv.orgfrontiersin.orgplos.orgresearchgate.net A signaling cascade is a series of chemical reactions within a cell that are initiated by a stimulus and result in a specific cellular response. plos.org Determining which pathways (e.g., apoptosis, cell cycle control, inflammatory response) are affected by this compound is essential for understanding its mechanism of toxicity.
Detailed Structure-Activity Profiling of Newly Discovered this compound Analogs and Derivatives
Currently, there is a lack of information on naturally occurring or synthetic analogs of this compound. The discovery or synthesis of such analogs would be invaluable for structure-activity relationship (SAR) studies. SAR studies are crucial for understanding which chemical features of a molecule are responsible for its biological activity. researchgate.net
Future work should involve the isolation of new related compounds from fungal cultures and the chemical synthesis of this compound derivatives. By systematically modifying the functional groups on the this compound scaffold and testing the biological activity of the resulting analogs, researchers can pinpoint the pharmacophore—the essential features for toxicity. This knowledge is not only important for risk assessment but also for potentially repurposing these molecules for other applications, such as lead compounds in drug discovery.
Assessment of Environmental Factors on Toxin Production and Biological Efficacy in planta
The production of secondary metabolites by fungi is often heavily influenced by environmental conditions. d-nb.infonih.govresearchgate.netmdpi.com For mycotoxins, factors such as temperature, water activity (aw), pH, and nutrient availability can significantly impact the quantity of toxin produced. researchgate.net While this is a well-established principle for many mycotoxins, specific data for this compound are scarce.
Systematic studies are needed to determine the optimal and inhibitory conditions for this compound production by relevant fungal species. This would involve culturing the fungi under a range of controlled environmental conditions and quantifying the toxin output. Such data is vital for developing predictive models for food and feed contamination.
Additionally, research is required to understand how environmental conditions affect the biological efficacy of this compound in plants (in planta). The interaction between the toxin, the plant host, and the environment is complex and can influence the severity of plant diseases.
Development of Novel Research Tools and Experimental Models Based on this compound for Biological Research
Given the unique chemical structure of this compound, it has the potential to be developed into a novel research tool. For example, if it is found to have a highly specific molecular target, it could be used as a chemical probe to study the function of that target in biological systems.
However, the development of such tools is contingent on a much deeper understanding of the toxin's mode of action. Experimental models, both in vitro and in vivo, are needed to study its effects. uow.edu.aunih.govopenaccesspub.orgmdpi.com This could include the development of specific cell-based assays to screen for its toxic effects or the use of model organisms to study its impact in a whole-organism context. At present, there are no established research models specifically designed for or based on this compound. The creation of such models is a critical step for advancing research into this understudied mycotoxin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
